11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid
Description
11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid is a compound characterized by the presence of a disulfide bond linking two 11-carbon chains, each containing a terminal hydroxyl group
Properties
CAS No. |
917920-02-6 |
|---|---|
Molecular Formula |
C22H44O3S2 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
11-(11-hydroxyundecyldisulfanyl)undecanoic acid |
InChI |
InChI=1S/C22H44O3S2/c23-19-15-11-7-3-1-4-8-12-16-20-26-27-21-17-13-9-5-2-6-10-14-18-22(24)25/h23H,1-21H2,(H,24,25) |
InChI Key |
FROPBZUYXQWALA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCO)CCCCCSSCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid typically involves the formation of a disulfide bond between two molecules of 11-hydroxyundecanoic acid. This can be achieved through the oxidation of thiol groups using reagents such as iodine or hydrogen peroxide under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acid chlorides, alkyl halides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters, ethers.
Scientific Research Applications
11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Potential use in drug delivery systems due to its ability to form stable disulfide bonds.
Industry: Utilized in the production of self-assembled monolayers (SAMs) for surface modification and biosensing applications
Mechanism of Action
The mechanism of action of 11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the structural stability and function of proteins and other biomolecules. The compound can modulate the redox state of cells and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(11-hydroxyundecyl) disulfide: Similar structure but lacks the carboxylic acid group.
11-Mercaptoundecanoic acid: Contains a thiol group instead of a disulfide bond.
Uniqueness
11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid is unique due to its combination of a disulfide bond and terminal hydroxyl groups, which provide it with distinct chemical reactivity and potential for diverse applications .
Biological Activity
Overview of 11-[(11-Hydroxyundecyl)disulfanyl]undecanoic Acid
11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid is a synthetic compound that features a long-chain fatty acid structure with a disulfide linkage. Compounds of this nature are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure
The compound consists of:
- A hydroxy group (-OH)
- A disulfide bond (-S-S-)
- A long undecanoic acid chain (C11 fatty acid)
This structure allows it to interact with biological membranes and proteins, potentially influencing various biochemical pathways.
Antimicrobial Activity
Compounds with long-chain fatty acids and disulfide linkages have been shown to exhibit antimicrobial properties. The hydrophobic nature of the fatty acid tail allows for insertion into microbial membranes, disrupting their integrity.
Research Findings:
- Studies have indicated that fatty acids can inhibit the growth of various bacteria, fungi, and viruses.
- Disulfide bonds may enhance the stability and efficacy of antimicrobial agents by forming covalent bonds with microbial proteins.
Anti-inflammatory Properties
Long-chain fatty acids are known for their role in modulating inflammatory responses. They can influence the production of inflammatory mediators such as cytokines.
Case Studies:
- Study on Fatty Acids and Inflammation: Research has demonstrated that specific fatty acids can downregulate pro-inflammatory cytokines in macrophages.
- Disulfide Compounds in Inflammation: Disulfide-containing compounds have been shown to reduce oxidative stress, which is a contributor to chronic inflammation.
Antioxidant Activity
The presence of hydroxyl groups in fatty acids is associated with antioxidant activity. These compounds can scavenge free radicals and reduce oxidative damage in cells.
Research Insights:
- Hydroxy fatty acids have been observed to protect against lipid peroxidation.
- Disulfide bonds may also contribute to antioxidant mechanisms by participating in redox reactions.
Data Table: Comparative Biological Activities
| Compound Type | Antimicrobial Activity | Anti-inflammatory Effects | Antioxidant Activity |
|---|---|---|---|
| Long-chain Fatty Acids | High | Moderate | High |
| Disulfide Compounds | Moderate | High | Moderate |
| 11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid | TBD | TBD | TBD |
TBD indicates that specific data for this compound is not yet available but is expected based on structural similarities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
